
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, is a compound that has gained significant attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of cancer, as it exhibits anti-tumor activity by inducing apoptosis in cancer cells. It has also been studied for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mécanisme D'action
The mechanism of action of Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, is not fully understood. However, studies have suggested that it induces apoptosis in cancer cells by inhibiting the activity of key enzymes involved in cell proliferation and survival. It also exhibits antioxidant activity, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are known to contribute to the development of various diseases. It has also been shown to modulate the activity of various enzymes involved in cellular metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, has several advantages and limitations for use in lab experiments. Its synthesis method is relatively simple, and it can be easily obtained in large quantities. However, its low solubility in water and other solvents may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-. One potential direction is to further investigate its potential therapeutic effects in cancer and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand its biochemical and physiological effects. Additionally, research could focus on modifying the compound's structure to improve its solubility and other properties for use in lab experiments.
Conclusion:
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, is a compound that has shown promising results in various fields of scientific research. Its potential applications in cancer and neurodegenerative diseases make it a compound of interest for future research. However, further studies are needed to fully understand its mechanism of action and to improve its properties for use in lab experiments.
Méthodes De Synthèse
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-(2-methylpropoxy)phenyl)methyl)-, is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method involves the condensation of 4-(diethylamino)benzaldehyde with 4-(2-methylpropoxy)benzylamine in the presence of hydrazine hydrate. The resulting product is further treated with carbon disulfide to obtain the final product.
Propriétés
Numéro CAS |
186453-63-4 |
|---|---|
Formule moléculaire |
C23H32N4OS |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
1-[(E)-[4-(diethylamino)phenyl]methylideneamino]-3-[[4-(2-methylpropoxy)phenyl]methyl]thiourea |
InChI |
InChI=1S/C23H32N4OS/c1-5-27(6-2)21-11-7-20(8-12-21)16-25-26-23(29)24-15-19-9-13-22(14-10-19)28-17-18(3)4/h7-14,16,18H,5-6,15,17H2,1-4H3,(H2,24,26,29)/b25-16+ |
Clé InChI |
BDCAUNACVSNGCW-PCLIKHOPSA-N |
SMILES isomérique |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=S)NCC2=CC=C(C=C2)OCC(C)C |
SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=C(C=C2)OCC(C)C |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C=NNC(=S)NCC2=CC=C(C=C2)OCC(C)C |
Synonymes |
Hydrazinecarbothioamide, 2-((4-(diethylamino)phenyl)methylene)-N-((4-( 2-methylpropoxy)phenyl)methyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




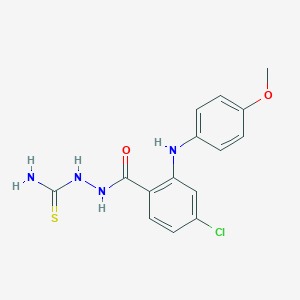
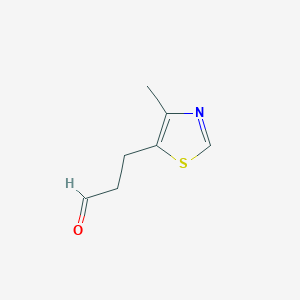

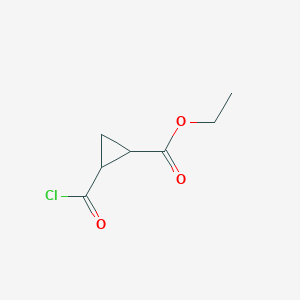
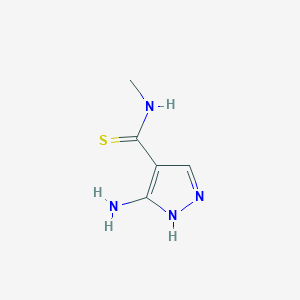
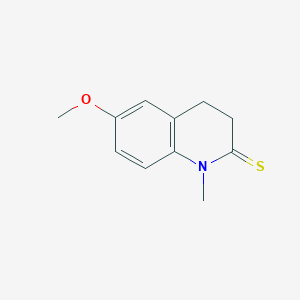




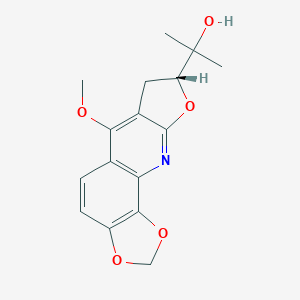
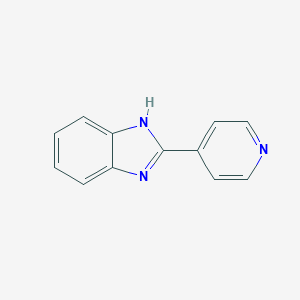
![5-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B64969.png)